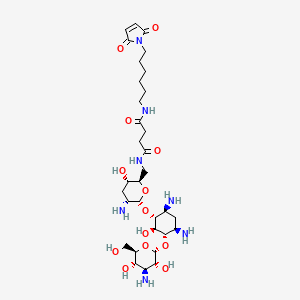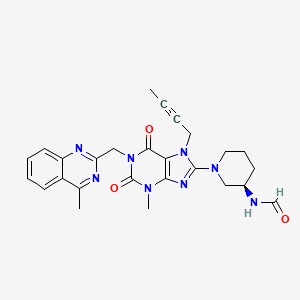
N-Formyl Linagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Linagliptin is a derivative of Linagliptin, a novel and potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Linagliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . This compound retains the core structure of Linagliptin but includes a formyl group, which may influence its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Linagliptin involves the formylation of Linagliptin. Linagliptin itself is synthesized through a multi-step process that includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate . The formylation step typically involves the use of formylating agents such as formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of Linagliptin and its derivatives, including this compound, involves optimizing the reaction conditions to achieve high yield and purity. This often includes purification steps such as charcolization and crystallization to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Formyl Linagliptin can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .
Scientific Research Applications
N-Formyl Linagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study formylation reactions and the reactivity of formyl groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Linagliptin.
Medicine: Explored for its potential therapeutic effects, especially in the context of diabetes treatment.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
N-Formyl Linagliptin, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn increases insulin secretion and decreases glucagon release . The formyl group may influence the binding affinity and selectivity of the compound for DPP-4, potentially altering its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: The parent compound, used primarily for the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with similar therapeutic effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure and pharmacokinetic profile.
Uniqueness
N-Formyl Linagliptin is unique due to the presence of the formyl group, which may confer distinct chemical and biological properties compared to its parent compound and other DPP-4 inhibitors. This structural modification can influence its reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C26H28N8O3 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide |
InChI |
InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1 |
InChI Key |
IILRNOWSUPYXIV-GOSISDBHSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
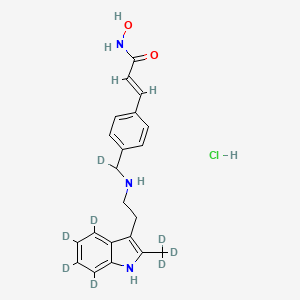
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
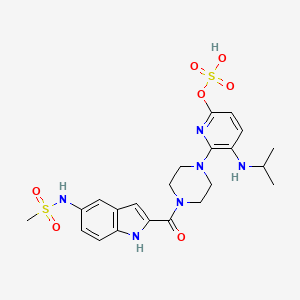
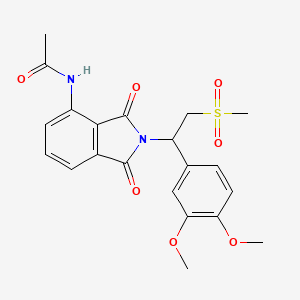
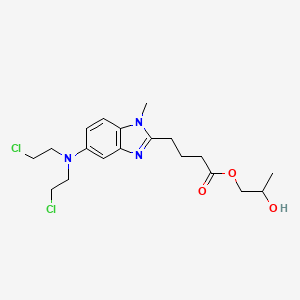


![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
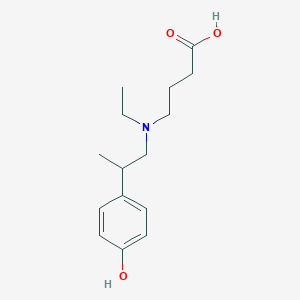
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

